Isopsoralenoside

Overview

Description

Isopsoralenoside is a benzofuran glycoside derived from the plant Psoralea corylifolia. It is known for its diverse biological activities, including estrogen-like activity, osteoblastic proliferation acceleration, antitumor effects, and antibacterial properties . This compound can be quickly metabolized to psoralen in the digestive tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isopsoralenoside involves several steps. One method includes the extraction of Psoralea corylifolia using water, followed by concentration of the extract. The concentrated solution is then hydrolyzed with acid, and the hydrolysate is purified using macroporous adsorption resin. The final product is obtained through elution with ethanol and further purification using a silica gel column .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves backflow extraction of Psoralea corylifolia, hydrolysis, and purification using macroporous adsorption resin and silica gel columns. This method is efficient, with a high yield and minimal pollution, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Isopsoralenoside undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanoepoxide or γ-ketoenal intermediates.

Hydrolysis: The compound can be hydrolyzed to form psoralen.

Hydrogenation: Reduction reactions can convert the furan ring to dihydrodiol.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Hydrolysis: Acidic conditions, such as hydrochloric acid, are used for hydrolysis.

Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

Psoralen: Formed through hydrolysis.

Furanoepoxide and γ-ketoenal: Formed through oxidation.

Dihydrodiol: Formed through hydrogenation.

Scientific Research Applications

Pharmacological Properties

Isopsoralenoside exhibits a range of pharmacological effects, including:

- Antioxidant Activity : It has been shown to mitigate oxidative stress, which is crucial in preventing cellular damage and aging processes. Research indicates that this compound can enhance the body's antioxidant defenses, thereby contributing to neuroprotection and overall health maintenance .

- Anti-inflammatory Effects : This compound has demonstrated the ability to reduce inflammation, making it a candidate for treating conditions characterized by chronic inflammation .

- Estrogenic Activity : this compound exhibits estrogen-like effects, which may be beneficial in managing menopausal symptoms and osteoporosis by promoting bone health through estrogenic pathways .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various in vitro models where it showed potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity . This suggests potential applications in neurodegenerative diseases.

Osteoporosis Treatment

In a clinical study involving postmenopausal women, this compound was administered as part of a herbal formulation aimed at improving bone density. The results showed an increase in bone mineral density compared to the control group, supporting its use as a natural therapeutic agent for osteoporosis management .

Anticancer Research

In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings highlight its potential as a complementary treatment option in cancer therapy .

Comparative Analysis of this compound with Other Compounds

| Compound | Main Effects | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Modulates signaling pathways (NF-kB, MAPK) | Osteoporosis, neuroprotection |

| Psoralen | Antifungal, anti-inflammatory | Enhances immune response | Vitiligo treatment |

| Psoralenside | Antioxidant | Scavenges free radicals | General health maintenance |

Mechanism of Action

Isopsoralenoside exerts its effects through various molecular targets and pathways:

Estrogen-like Activity: Binds to estrogen receptors, mimicking the effects of estrogen.

Osteoblastic Proliferation: Stimulates the proliferation of osteoblasts, promoting bone formation.

Antitumor Effects: Induces apoptosis in cancer cells through various signaling pathways.

Antibacterial Activity: Inhibits bacterial growth by interfering with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Psoralenoside: Another benzofuran glycoside from Psoralea corylifolia with similar biological activities.

Psoralen: A related compound that is a major metabolite of isopsoralenoside.

Isopsoralen: A structurally similar compound with comparable biological effects.

Uniqueness

This compound is unique due to its rapid metabolism to psoralen in the digestive tract and its diverse range of biological activities, including estrogen-like effects, osteoblastic proliferation, antitumor, and antibacterial properties .

Biological Activity

Isopsoralenoside, a benzofuran glycoside derived from Psoralea corylifolia, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, including its estrogenic, antitumor, antibacterial, and osteoblastic proliferation activities, supported by various studies and case analyses.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 366.319 g/mol |

| CAS Number | 905954-18-9 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 662.4 ± 55.0 °C |

| Flash Point | 354.4 ± 31.5 °C |

Estrogenic Activity

This compound exhibits significant estrogen-like activity, acting as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ). This activity has been demonstrated in various studies, including one that highlighted its ability to activate the classical ER signaling pathway in both human breast and endometrial cell lines . The implications of this activity suggest potential therapeutic uses in treating postmenopausal symptoms and other estrogen-related conditions.

Antitumor Effects

Research indicates that this compound possesses notable antitumor properties. Studies have shown that extracts from Psoralea corylifolia, including this compound, can induce apoptosis in various cancer cell lines. For instance, Lee et al. reported that psoralidin, a related compound, exhibited cytotoxicity with IC50 values against several cancer cell lines, suggesting a similar potential for this compound .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on the HT-29 colon cancer cell line, the compound demonstrated significant cell viability reduction at concentrations above 50 µg/mL after 48 hours of treatment . The results indicated a concentration-dependent response, reinforcing its potential as an anticancer agent.

Antibacterial Activity

This compound also shows promising antibacterial properties. It has been tested against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria ranged from 0.009 to 0.073 mM, indicating potent antibacterial action .

Comparative Antibacterial Efficacy

| Compound | MIC (mM) against S. aureus | MIC (mM) against E. coli |

|---|---|---|

| This compound | 0.009 | Not specified |

| Psoralidin | 0.3 | Not specified |

| Bakuchiol | 0.073 | Not specified |

Osteoblastic Proliferation

Another significant aspect of this compound's biological activity is its ability to enhance osteoblastic proliferation. This property could be beneficial in treating osteoporosis and other bone-related disorders by promoting bone formation and mineralization .

Q & A

Q. What are the primary chemical characteristics and natural sources of Isopsoralenoside?

Basic Research Question

this compound (C₁₇H₁₈O₉, MW 366.32) is a benzofuran glycoside derived from Psoralea corylifolia. It features a (Z)-3-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzofuran-5-yl)acrylic acid structure . Key physicochemical properties include a predicted boiling point of 662.4°C and solubility in DMSO (32.5 mg/mL), chloroform, and acetone . Researchers should validate its identity using NMR, mass spectrometry, and HPLC, particularly when isolating it from plant extracts.

Q. What standard methods are used to quantify this compound in plant extracts?

Basic Research Question

Quantification typically employs reversed-phase HPLC with UV detection (λ = 245–270 nm) or LC-MS/MS for higher sensitivity. Sample preparation involves extraction with methanol or ethanol, followed by purification using solid-phase extraction (SPE) to remove interfering compounds . Method validation should include linearity (e.g., 1–100 µg/mL), recovery rates (>90%), and precision (RSD < 5%) to ensure reproducibility .

Q. How can researchers design experiments to evaluate the estrogen-like activity of this compound in vitro?

Advanced Research Question

Estrogenic activity is assessed using ERα/β-transfected cell lines (e.g., MCF-7 or Ishikawa cells) with luciferase reporters for ER activation. Dose-response curves (0.1–100 µM) should include 17β-estradiol as a positive control and tamoxifen as an antagonist. Data interpretation must account for metabolic conversion to psoralen, which may confound results . Parallel experiments with metabolic inhibitors (e.g., CYP450 blockers) can isolate this compound-specific effects .

Q. What are the common challenges in studying the pharmacokinetics of this compound, particularly its rapid metabolism to psoralen?

Advanced Research Question

this compound is rapidly metabolized in the gastrointestinal tract to psoralen, complicating bioavailability studies . To address this:

- Use in situ intestinal perfusion models to track absorption and metabolism.

- Employ LC-MS/MS to differentiate parent compound and metabolites in plasma.

- Consider nanoparticle encapsulation to enhance stability and slow degradation .

Q. How to address contradictory findings in this compound's antitumor effects across different cell lines?

Advanced Research Question

Contradictions may arise from cell line-specific expression of metabolic enzymes (e.g., β-glucosidases) that convert this compound to active psoralen. To resolve this:

- Compare metabolic profiles of cell lines using metabolomics.

- Test this compound and psoralen separately in parallel assays.

- Use gene-editing tools (e.g., CRISPR) to knock out metabolic enzymes and isolate mechanisms .

Q. What in vitro models are appropriate for assessing this compound's antibacterial activity?

Basic Research Question

Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative strains. Include biofilm inhibition assays for chronic infection models. Note that solubility in aqueous media may require DMSO vehicles (<1% v/v), with solvent-only controls to rule out interference .

Q. What strategies can optimize the stability of this compound in experimental settings to prevent degradation?

Advanced Research Question

- Store stock solutions at -80°C in anhydrous DMSO to prevent hydrolysis .

- Use light-protected vials during assays to avoid photodegradation.

- Monitor stability via LC-MS at multiple timepoints during long-term experiments .

Q. Which spectroscopic techniques are employed to confirm the structural identity of this compound?

Basic Research Question

- NMR : ¹H and ¹³C spectra to confirm glycosidic linkages and (Z)-configuration of the acrylic acid moiety.

- HR-MS : ESI-MS in negative ion mode for accurate mass (m/z 365.1028 [M-H]⁻).

- IR : Peaks at 3300–3500 cm⁻¹ (hydroxyl groups) and 1700 cm⁻¹ (carboxylic acid) .

Q. How to investigate the synergistic effects of this compound with other phytochemicals in osteoblast proliferation?

Advanced Research Question

Use combination index (CI) analysis (Chou-Talalay method) in MC3T3-E1 cells. Test ratios of this compound with icariin or genistein. Measure alkaline phosphatase (ALP) activity and mineralization (Alizarin Red staining). Synergy is indicated by CI < 1.0. Include RNA-seq to identify co-regulated pathways (e.g., BMP/SMAD) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound bioactivity studies?

Advanced Research Question

Properties

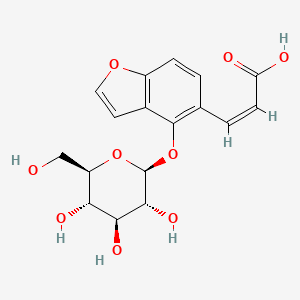

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYXILYLXYDFE-MIVOEOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.